

Ethyl 4-chloroacetoacetate physical and chemical properties

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Compound of Interest

Compound Name: Ethyl 4-chloroacetoacetate

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An In-depth Technical Guide to **Ethyl 4-Chloroacetoacetate**: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is fundamental to innovation and successful synthesis. **Ethyl 4-chloroacetoacetate** (CAS 638-07-3) is a versatile bifunctional molecule of significant interest due to its utility as a building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and heterocyclic compounds. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications.

Core Properties

Ethyl 4-chloroacetoacetate is a colorless to pale yellow liquid.^{[1][2]} Its chemical structure incorporates a reactive chloro group, an active methylene group, and an ester functionality, making it a valuable precursor in organic synthesis.

Identifiers and General Data

Property	Value
CAS Number	638-07-3
Molecular Formula	C ₆ H ₉ ClO ₃ [3] [4] [5]
Molecular Weight	164.59 g/mol [3] [5] [6]
IUPAC Name	ethyl 4-chloro-3-oxobutanoate [5] [6]
Synonyms	4-Chloroacetoacetic acid ethyl ester, Ethyl (chloroacetyl)acetate, Ethyl 4-chloro-3-oxobutyrate [1] [6]
EC Number	211-317-0 [4]
Beilstein/REAXYS No.	1761275 [1]

Physical Properties

The physical characteristics of **ethyl 4-chloroacetoacetate** are critical for its handling, storage, and use in reactions.

Property	Value
Appearance	Colorless to light yellow/orange clear liquid[1][7]
Odor	Vinegar-like, pungent[6][8]
Melting Point	-8 °C (17.6 °F)[1][4][6][9]
Boiling Point	103 °C @ 16 mmHg[6] 115 °C @ 14 mmHg[10] [11] 120 °C @ 15 mmHg[1] 220 °C (at atmospheric pressure)[9][12]
Density	1.210 g/cm ³ [6] 1.212 g/cm ³ [9][12] 1.218 g/mL at 25 °C[10][13]
Flash Point	92 °C (198 °F)[4][9] 96 °C (204.8 °F)[1][6] 97 °C (closed cup)[14]
Refractive Index (n _{20/D})	1.452[9][13]
Solubility	Soluble in most organic solvents.[10] Slightly soluble to miscible in water.[4][7][9][12] (47.5 g/L at 20 °C)[7][8]
Vapor Pressure	0.18 hPa @ 20 °C[6][8]

Chemical and Safety Properties

The reactivity of **ethyl 4-chloroacetoacetate** is centered around its active methylene group and the electrophilic nature of its carbonyl carbons. This makes it an excellent substrate for nucleophilic substitution, condensation, and cyclization reactions.

Property	Value
Stability	Stable under normal conditions.[4][6]
Conditions to Avoid	Incompatible products.[6] Air sensitive.[1]
Incompatible Materials	Acids, bases, reducing agents, oxidizing agents. [4][6][9]
Hazardous Decomposition	Carbon monoxide (CO), Carbon dioxide (CO ₂), Hydrogen chloride gas.[6][14]
Toxicity	Toxic if swallowed; Fatal in contact with skin.[5] [6] LD50 Oral (Rat): 200 mg/kg.[8][15]
Hazards	Causes severe skin burns and eye damage.[5] [6] May cause respiratory irritation and allergic skin reaction.[6]
Storage Temperature	Recommended 2-8°C, in a cool, dark place.[1] [10][13]

Experimental Protocols: Synthesis

The industrial production of **ethyl 4-chloroacetoacetate** is primarily achieved through two main routes: the chlorination of diketene followed by esterification, and the direct chlorination of ethyl acetoacetate.

Synthesis from Diketene (Industrial Method)

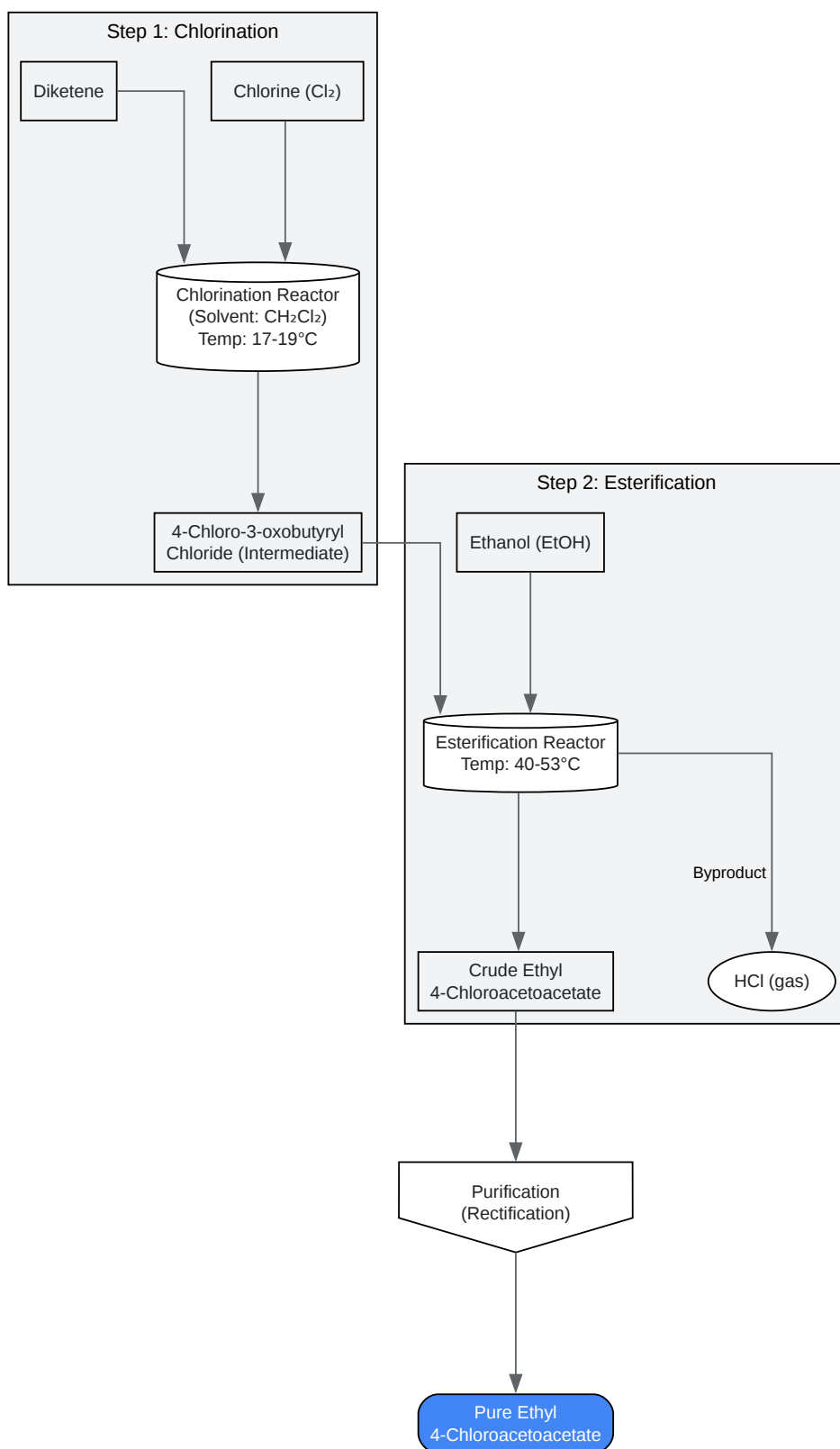
The diketene process is a mainstream industrial route due to the low cost and availability of the raw material.[16] The process involves two primary steps: chlorination of diketene to form 4-chloroacetoacetyl chloride, followed by esterification with ethanol.[16][17][18]

Methodology:

- **Chlorination:** Diketene is reacted with chlorine gas.[18] This reaction is typically performed in a solvent such as dichloromethane (MeCl₂).[18] To control the exothermic reaction, the reactor is cooled, maintaining a temperature between 17°C and 19°C.[18] A slight excess of

chlorine (1-8%) is often used.[18] This step yields the intermediate 4-chloro-3-oxobutyl chloride (4-CAAC).[18]

- Esterification: The resulting reaction mixture containing 4-CAAC is then reacted with ethanol. [18] Ethanol is added directly to the output from the chlorination reactor.[18] This esterification reaction is also exothermic, raising the mixture's temperature to 40-53°C, and produces **ethyl 4-chloroacetoacetate** and hydrogen chloride (HCl) gas.[18]
- Purification: The crude product is purified by rectification (distillation) to remove byproducts, such as ethyl 2-chloroacetoacetate, and obtain the final high-purity product.[16]



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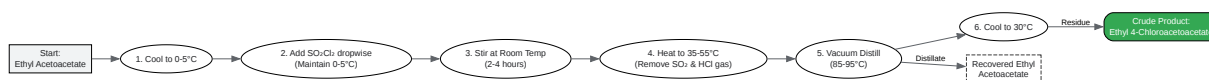
Caption: Industrial synthesis of **ethyl 4-chloroacetoacetate** from diketene.

Synthesis from Ethyl Acetoacetate and Sulfuryl Chloride

This method provides a direct route to the target compound, though controlling selectivity can be a challenge.[16]

Methodology:

- Cooling: Add ethyl acetoacetate to a suitable reactor equipped with temperature control.[19]
Cool the starting material to between 0-5°C.[7][19]
- Chlorination: Slowly add sulfuryl chloride (SO_2Cl_2) dropwise to the cooled ethyl acetoacetate.[19] It is critical to maintain the reaction temperature at 0-5°C during the addition to control side reactions and prevent the formation of the undesired ethyl 2-chloroacetoacetate isomer.[7][19]
- Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.[19]
- Gas Removal: Gently heat the reaction mixture to 35-55°C to drive off the dissolved sulfur dioxide (SO_2) and HCl gases produced during the reaction.[7][19]
- Recovery: Heat the mixture to 85-95°C under vacuum to distill and recover any unreacted ethyl acetoacetate for recycling.[7][19]
- Isolation: Cool the remaining mixture to 30°C to obtain the crude **ethyl 4-chloroacetoacetate** product, which can be further purified if necessary.[7][19]



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Caption: Workflow for the synthesis of **ethyl 4-chloroacetoacetate**.

Applications in Synthesis

The dual functionality of **ethyl 4-chloroacetoacetate** makes it an indispensable intermediate for researchers and industrial chemists. Its primary applications are in the synthesis of complex organic molecules.

- **Pharmaceuticals:** It serves as a crucial precursor for a variety of Active Pharmaceutical Ingredients (APIs). It is widely used in the synthesis of cardiovascular drugs, statins, and antibiotics like Cephalosporin.[18]
- **Agrochemicals:** The compound forms the basis for active ingredients in herbicides, fungicides, and other crop protection agents.
- **Heterocyclic Chemistry:** It is essential for forming ring structures such as pyridines, pyrimidines, quinolones, and tetrone acids, which are core scaffolds in many biologically active molecules.[2]
- **Fine Chemicals:** It is also used in the preparation of phosphorous ylides and has applications in dyes and fragrances.[7][9][20]

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